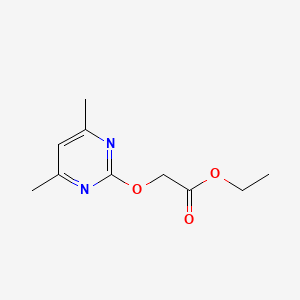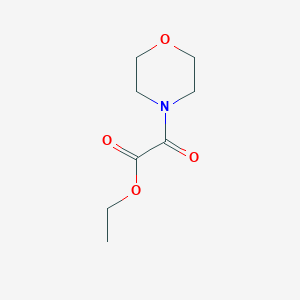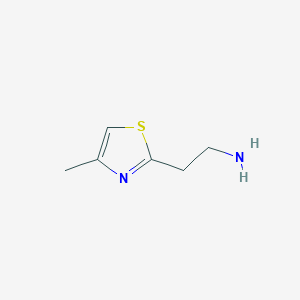
6-(Trifluoromethyl)pyridine-3-methanol
Vue d'ensemble
Description
6-(Trifluoromethyl)pyridine-3-methanol is a heterocyclic organic compound . It is used as an intermediate and is involved in the synthesis of human 11β-hydroxysteroid dehydrogenase type 1 .
Molecular Structure Analysis
The empirical formula of 6-(Trifluoromethyl)pyridine-3-methanol is C7H6F3NO . Its molecular weight is 177.12 . The SMILES string representation is OCc1ccc (nc1)C (F) (F)F .Physical And Chemical Properties Analysis
6-(Trifluoromethyl)pyridine-3-methanol is a liquid at 20 degrees Celsius . It has a boiling point of 102 °C/1 mmHg . Its specific gravity (20/20) is 1.39 .Applications De Recherche Scientifique
Influence on Zinc Binding
Research on tris-pyridyl methanol ligands, closely related to 6-(Trifluoromethyl)pyridine-3-methanol, has shown that substituents on the pyridine ring, including steric and electronic properties, significantly influence the thermodynamics and kinetics of zinc complex formation. This insight is critical for designing ligands with desired binding properties for metal ions, which has implications in catalysis and materials science (Gong & Gibb, 2004).
Anticancer Agents Synthesis
A novel series of pyridine derivatives, involving key intermediates related to 6-(Trifluoromethyl)pyridine-3-methanol, have been synthesized and shown potent antitumor activity against various cancer cell lines. These compounds demonstrate the potential of 6-(Trifluoromethyl)pyridine-3-methanol derivatives as scaffolds for developing new anticancer drugs (Hafez & El-Gazzar, 2020).
Corrosion Inhibition
Derivatives of 6-(Trifluoromethyl)pyridine-3-methanol have been investigated as corrosion inhibitors for mild steel in acidic media. These studies highlight the compound's relevance in protecting industrial materials from corrosion, thus extending their lifespan and reducing maintenance costs (Ma et al., 2017).
Catalysis in Organic Synthesis
The compound and its derivatives have been explored as catalysts in various organic reactions, including methylation of pyridines. This application is crucial for the synthesis of complex organic molecules, showcasing the role of 6-(Trifluoromethyl)pyridine-3-methanol in facilitating chemical transformations (Grozavu et al., 2020).
Electrochemical CO2 Reduction
Studies have explored the catalytic potential of pyridine derivatives, similar to 6-(Trifluoromethyl)pyridine-3-methanol, in the electrochemical reduction of CO2 to methanol. This research is pivotal for developing sustainable processes for converting greenhouse gases into valuable chemicals (Cole et al., 2010).
Safety and Hazards
6-(Trifluoromethyl)pyridine-3-methanol is considered hazardous. It is toxic if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, to wear protective gloves/protective clothing/eye protection/face protection, and to wash skin thoroughly after handling .
Mécanisme D'action
Target of Action
It has been used as a reactant in the synthesis of human 11β-hydroxysteroid dehydrogenase type 1 , suggesting potential interactions with this enzyme.
Mode of Action
It’s known that the trifluoromethyl group and pyridine structure in such compounds can contribute to their biological activity .
Biochemical Pathways
Its use in the synthesis of human 11β-hydroxysteroid dehydrogenase type 1 suggests it may influence pathways involving this enzyme .
Result of Action
Its use in the synthesis of human 11β-hydroxysteroid dehydrogenase type 1 suggests it may have effects related to the function of this enzyme .
Propriétés
IUPAC Name |
[6-(trifluoromethyl)pyridin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c8-7(9,10)6-2-1-5(4-12)3-11-6/h1-3,12H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBSXUFWMVOAHTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30394247 | |
| Record name | 6-(Trifluoromethyl)pyridine-3-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30394247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Trifluoromethyl)pyridine-3-methanol | |
CAS RN |
386704-04-7 | |
| Record name | 6-(Trifluoromethyl)pyridine-3-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30394247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(Trifluoromethyl)pyridine-3-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(4-Isopropylphenyl)acryloyl]phenyl 3-phenylacrylate](/img/structure/B1307388.png)
![N-[(benzyloxy)carbonyl]-3-methylvaline](/img/structure/B1307389.png)

![2-[3-(Trifluoromethyl)phenoxy]propanohydrazide](/img/structure/B1307400.png)


![5-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1-(2-methoxyethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B1307411.png)
![N-[(3,4-dimethoxyphenyl)methyl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide](/img/structure/B1307420.png)



![2-[1-(3-Furylmethyl)-2-piperazinyl]ethanol](/img/structure/B1307430.png)
![2-[1-(2-Furylmethyl)-2-piperazinyl]ethanol](/img/structure/B1307431.png)
